1-Tert-butyl 4-methyl indoline-1,4-dicarboxylate
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Overview
Description
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester typically involves the reaction of indole derivatives with appropriate carboxylic acid esters under controlled conditions. Common reagents include di-tert-butyl dicarbonate and methyl iodide, which facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and sulfonylated derivatives.
Scientific Research Applications
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, leading to alterations in cellular functions. The exact mechanism of action depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-2-carboxylic acid, ethyl ester
- 1H-Indole-3-carboxylic acid, methyl ester
- 1H-Indole-4-carboxylic acid, propyl ester
Uniqueness
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Its structural configuration allows for selective interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2,3-dihydroindole-1,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-7H,8-9H2,1-4H3 |
InChI Key |
XLTGPIXYOPKSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)OC |
Origin of Product |
United States |
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